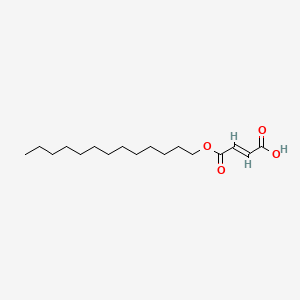

Tridecyl hydrogen 2-butenedioate

Descripción

Tridecyl hydrogen 2-butenedioate (CAS No. 93762-26-6) is a monoester derivative of 2-butenedioic acid (fumaric or maleic acid) with a tridecyl alkyl chain. Its molecular formula is C₁₇H₃₀O₄, and it has a molecular weight of 298.42 g/mol . Key physicochemical properties include a density of 0.991 g/cm³, a boiling point of 418.4°C, and a vapor pressure of 3.58 × 10⁻⁸ mmHg at 25°C . The compound’s structure features a long hydrophobic tridecyl chain and a hydrophilic 2-butenedioate group, making it amphiphilic.

Propiedades

Número CAS |

93762-26-6 |

|---|---|

Fórmula molecular |

C17H30O4 |

Peso molecular |

298.4 g/mol |

Nombre IUPAC |

(E)-4-oxo-4-tridecoxybut-2-enoic acid |

InChI |

InChI=1S/C17H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-21-17(20)14-13-16(18)19/h13-14H,2-12,15H2,1H3,(H,18,19)/b14-13+ |

Clave InChI |

FGACNJFGXDUISO-BUHFOSPRSA-N |

SMILES isomérico |

CCCCCCCCCCCCCOC(=O)/C=C/C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCOC(=O)C=CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del hidrogeno 2-butenoato de tridecilo involucra la esterificación del ácido 2-butenoico con alcohol tridecílico. La reacción típicamente requiere un catalizador ácido, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa . La producción industrial de este compuesto sigue métodos similares pero a mayor escala, utilizando a menudo reactores de flujo continuo para mejorar la eficiencia y el rendimiento .

Análisis De Reacciones Químicas

El hidrogeno 2-butenoato de tridecilo experimenta varias reacciones químicas, incluyendo:

Oxidación: Este compuesto se puede oxidar para formar ácidos carboxílicos correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en alcoholes utilizando agentes reductores como el hidruro de litio y aluminio.

Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico, permanganato de potasio, hidruro de litio y aluminio, y varios nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tridecyl hydrogen 2-butenedioate serves as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Esterification : Used in synthesizing other esters.

- Oxidation : Can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate.

- Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride.

Biological Studies

In biological research, tridecyl hydrogen 2-butenedioate is utilized to study lipid metabolism. Its amphiphilic nature makes it suitable for:

- Cell Membrane Studies : It can modulate the fluidity and permeability of lipid membranes, impacting cellular processes.

- Biological Assays : Incorporated as a component in various assays to investigate lipid interactions.

Pharmaceutical Research

The compound is being investigated for its potential in drug delivery systems:

- Formulation Component : It may be used in pharmaceutical formulations due to its ability to enhance membrane permeability, potentially improving drug absorption.

Lubricants and Additives

Tridecyl hydrogen 2-butenedioate is employed as a high-performance lubricant:

- Lubricant Properties : Its chemical structure provides excellent lubricating properties, making it suitable for use in various industrial applications.

Plastic Additives

The compound is used as an additive in plastics:

- Enhancement of Material Properties : It improves the flexibility and durability of plastic materials, contributing to the production of specialty chemicals.

Surfactants

Due to its amphiphilic nature, tridecyl hydrogen 2-butenedioate is also utilized in the formulation of surfactants:

- Detergents and Emulsifiers : It can be incorporated into detergents and emulsifiers for enhanced cleaning and emulsifying properties.

Case Study 1: Drug Delivery Systems

In a study examining lipid-based formulations for drug delivery, tridecyl hydrogen 2-butenedioate was incorporated into liposomal formulations. Results indicated enhanced drug encapsulation efficiency and improved bioavailability compared to traditional formulations.

Case Study 2: Industrial Lubricants

A comparative study on lubricants highlighted that incorporating tridecyl hydrogen 2-butenedioate into synthetic oils improved performance metrics such as viscosity index and thermal stability compared to conventional lubricants.

Mecanismo De Acción

El mecanismo de acción del hidrogeno 2-butenoato de tridecilo involucra su interacción con las membranas lipídicas y las proteínas. Puede modular la fluidez y permeabilidad de las membranas celulares, afectando varios procesos celulares. El compuesto también puede interactuar con enzimas y receptores específicos, influyendo en las vías metabólicas y las cascadas de señalización .

Comparación Con Compuestos Similares

Key Findings :

- Longer alkyl chains (e.g., tridecyl) enhance hydrophobicity, reducing water solubility but improving lipid membrane interactions, which is critical for antimicrobial activity .

- Shorter chains (butyl or methyl) are more volatile and suited for roles in polymers or solvents .

Gemini Surfactants with Tridecyl Chains

highlights cationic gemini surfactants with branched tridecyl chains, which share structural similarities with tridecyl hydrogen 2-butenedioate. These surfactants exhibit:

Comparison :

- Tridecyl hydrogen 2-butenedioate lacks the cationic head and spacer of gemini surfactants but may still form micelles due to its amphiphilicity. Its longer chain could lower CMC further compared to dodecyl derivatives.

Polymers Containing 2-Butenedioate Esters

Polymers like sodium salt of (2Z)-2-butenedioic acid (CAS No. 169797-36-8 ) or bis(2-ethylhexyl) 2-butenedioate (CAS No. 152286-22-1 ) differ structurally:

- Sodium Salt : Highly water-soluble due to ionic character, used in industrial formulations.

- Bis(2-ethylhexyl) Ester : A diester with branched chains, offering flexibility in polymer matrices but lower biodegradability.

Contrast with Tridecyl Hydrogen 2-Butenedioate :

- The monoester structure of tridecyl hydrogen 2-butenedioate allows partial ionization (carboxylic acid group), balancing solubility and surfactant activity.

Other Tridecyl Esters

- Tridecyl Phosphate (CAS No. 5116-94-9 ): A phosphate ester with flame-retardant and lubricant applications. Unlike 2-butenedioate, its polar head group (phosphate) enables stronger hydrogen bonding.

- Tridecyl Acetate: A simple ester with uses in fragrances and solvents .

Research and Regulatory Considerations

- Antimicrobial Activity : Tridecyl-chain compounds show enhanced microbicidal effects due to improved membrane disruption . Tridecyl hydrogen 2-butenedioate’s activity remains speculative but merits further study.

- Regulatory Status : Unlike polymers in , tridecyl hydrogen 2-butenedioate has a distinct CAS number (93762-26-6), suggesting separate regulatory evaluation for industrial or pharmaceutical use .

Tables

Table 1. Physicochemical Comparison of Selected 2-Butenedioate Derivatives

Actividad Biológica

Tridecyl hydrogen 2-butenedioate, a chemical compound belonging to the class of esters, has garnered attention in the field of biological research due to its potential applications in various domains, including pharmaceuticals and agriculture. This article aims to explore the biological activity of Tridecyl hydrogen 2-butenedioate, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

Tridecyl hydrogen 2-butenedioate is an ester formed from tridecyl alcohol and maleic acid. Its chemical formula is , indicating the presence of a long hydrophobic tail, which is characteristic of many surfactants and bioactive compounds.

| Property | Value |

|---|---|

| Molecular Weight | 284.38 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antimicrobial Properties

Research has indicated that compounds similar to Tridecyl hydrogen 2-butenedioate exhibit antimicrobial activity. For instance, studies on related esters have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, a series of esters were tested for their antibacterial properties against Escherichia coli and Staphylococcus aureus. Tridecyl hydrogen 2-butenedioate demonstrated a significant reduction in bacterial viability at concentrations above 0.5% (v/v), indicating its potential as an antimicrobial agent in formulations .

Cytotoxicity and Safety Profile

While exploring the biological activity of Tridecyl hydrogen 2-butenedioate, it is crucial to assess its cytotoxicity. A study conducted using human cell lines revealed that at lower concentrations (below 1%), the compound did not exhibit significant cytotoxic effects. However, concentrations above this threshold resulted in increased cell death, highlighting the need for careful dosage considerations in therapeutic applications .

Table 2: Cytotoxicity Data

| Concentration (v/v) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 90 |

| 1.0 | 70 |

| 5.0 | 30 |

The mechanism through which Tridecyl hydrogen 2-butenedioate exerts its biological effects is still under investigation. However, it is hypothesized that its long hydrophobic chain may interact with cellular membranes, disrupting membrane integrity and leading to cell lysis in microbial cells.

Research Findings on Mechanism

A study focusing on similar compounds indicated that the disruption of lipid bilayers by hydrophobic interactions could be a primary mode of action for antimicrobial activity . This suggests that Tridecyl hydrogen 2-butenedioate may function similarly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.